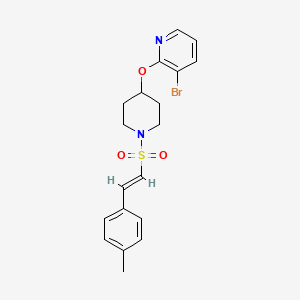
(E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C19H21BrN2O3S and its molecular weight is 437.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine is a novel chemical entity that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and research findings. It includes data tables, case studies, and detailed analyses of its pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22BrN2O3S
- Molecular Weight : 408.35 g/mol
- IUPAC Name : this compound
Structural Features
This compound features a bromine atom, a piperidine ring, and a pyridine moiety, which contribute to its unique biological properties. The presence of the sulfonyl group is particularly noteworthy as it often enhances the biological activity of compounds.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation. A study evaluating structurally related compounds found that they significantly reduced the viability of human cancer cell lines through apoptosis induction . The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
The piperidine component in the compound suggests potential neuroprotective effects. Studies have shown that similar piperidine derivatives can protect neuronal cells against oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis of related sulfonamide-piperidine derivatives showed that these compounds exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus ranging from 8 to 32 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines revealed that related compounds could inhibit cell growth by up to 70% at concentrations of 10 µM.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Data Tables
Propiedades
IUPAC Name |
3-bromo-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-15-4-6-16(7-5-15)10-14-26(23,24)22-12-8-17(9-13-22)25-19-18(20)3-2-11-21-19/h2-7,10-11,14,17H,8-9,12-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQOTYABTQFWIN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













